

Application Notes and Protocols for Granzyme B ELISA Kit

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Compound of Interest

Compound Name: GRANZYME B

Cat. No.: B1177868

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For Quantifying Granzyme B Secretion in Research and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Granzyme B (GzmB) is a serine protease predominantly found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.^{[1][2]} Upon recognition of a target cell, such as a virus-infected or tumor cell, CTLs and NK cells release GzmB along with the pore-forming protein perforin into the immunological synapse.^[3] Perforin facilitates the entry of GzmB into the target cell's cytosol, where it initiates apoptosis through caspase-dependent and -independent pathways.^{[3][4]} The quantification of secreted **Granzyme B** is a critical measure of cytotoxic cell activation and function, making it a valuable biomarker in immunology, oncology, and the development of immunotherapies. This **Granzyme B** ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of GzmB in cell culture supernatants, serum, plasma, and other biological fluids.^{[5][6]}

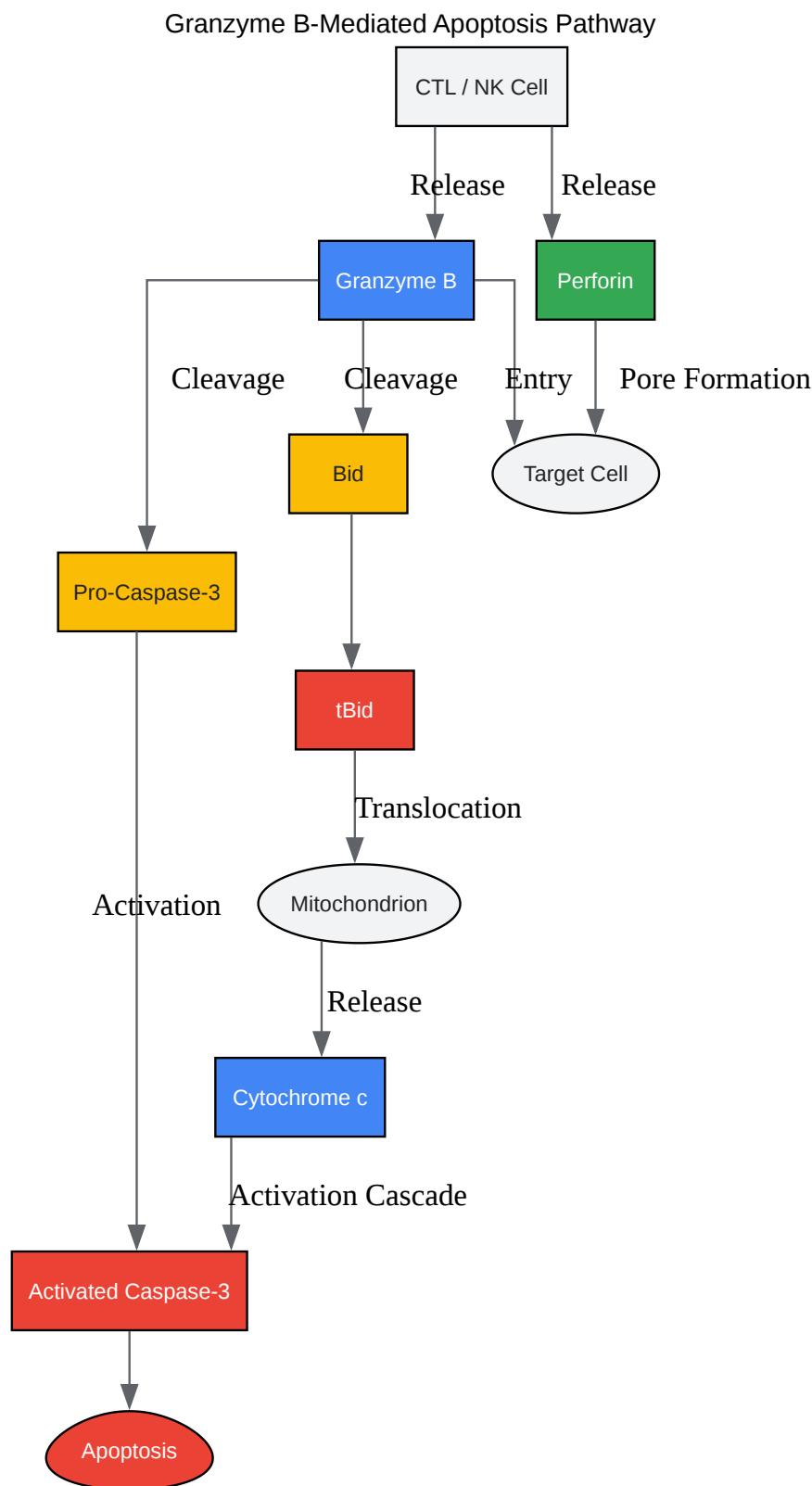
Principle of the Assay

This kit is a solid-phase sandwich ELISA. An antibody specific for human **Granzyme B** is pre-coated onto the wells of a microplate.^{[2][7]} When samples or standards containing **Granzyme B** are added to the wells, the GzmB is captured by the immobilized antibody. After washing

away unbound substances, a biotin-conjugated anti-human **Granzyme B** antibody is added, which binds to the captured GzmB, forming a sandwich complex.[5] Following another wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated antibody.[5][8] A final wash removes unbound streptavidin-HRP. A substrate solution is then added, which is acted upon by the HRP to produce a colored product.[2] The intensity of the color, which is proportional to the amount of **Granzyme B** in the sample, is measured spectrophotometrically at 450 nm.[6][8]

Signaling Pathway of Granzyme B-Mediated Apoptosis

Granzyme B, once delivered into a target cell, can trigger apoptosis through multiple mechanisms. It can directly activate effector caspases, such as caspase-3 and caspase-7, and also cleave the pro-apoptotic protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c, which leads to the formation of the apoptosome and activation of the caspase cascade.[3][4]



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Caption: **Granzyme B**-mediated apoptosis signaling pathway.

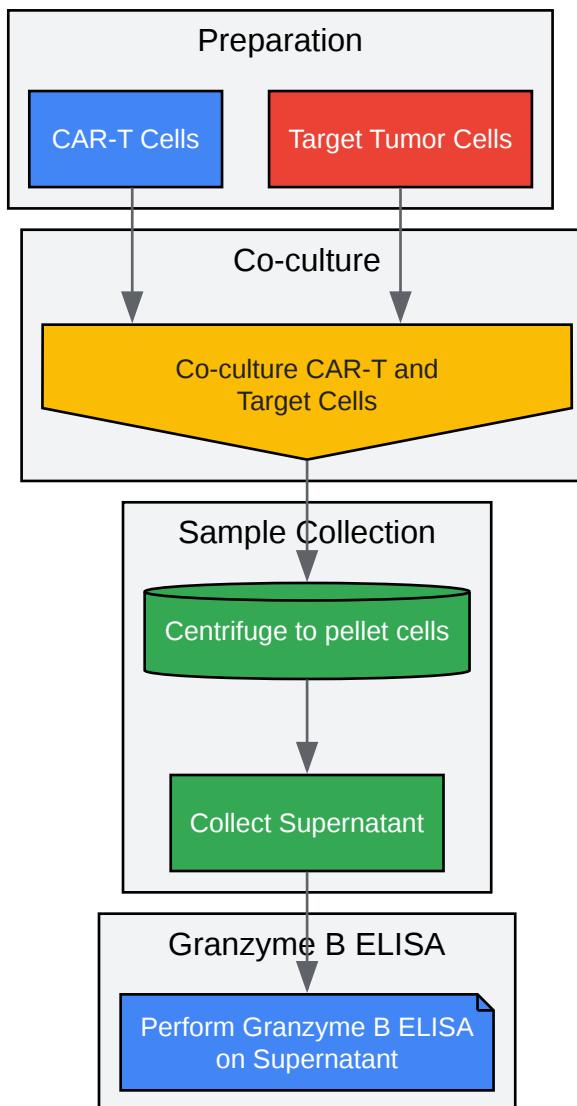
Application: Monitoring CAR-T Cell Cytotoxicity

Chimeric Antigen Receptor (CAR)-T cell therapy is a promising immunotherapy for cancer. The efficacy of CAR-T cells lies in their ability to recognize and kill tumor cells. This process involves the release of cytotoxic granules containing **Granzyme B**. Therefore, quantifying GzmB secretion can serve as a potent in vitro assay to evaluate the cytotoxic potential of CAR-T cells against specific tumor target cells.

Experimental Workflow: CAR-T Cell Cytotoxicity Assay

The following workflow outlines the co-culture of CAR-T cells with target tumor cells and the subsequent measurement of **Granzyme B** secretion.

CAR-T Cell Cytotoxicity Assay Workflow

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Caption: Workflow for assessing CAR-T cell cytotoxicity via **Granzyme B** secretion.

Protocol: CAR-T Cell and Target Cell Co-culture

- Cell Preparation:
 - Culture CAR-T cells and target tumor cells under optimal conditions.

- On the day of the assay, harvest cells and perform a cell count to determine viability and concentration.
- Co-culture Setup:
 - Plate target cells in a 96-well tissue culture plate at a density of 5×10^4 cells/well and allow them to adhere overnight if necessary.
 - Add CAR-T cells to the wells containing target cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
 - Include control wells:
 - Target cells only (spontaneous GzmB release).
 - CAR-T cells only (basal GzmB secretion).
 - Bring the final volume in each well to 200 μ L with appropriate cell culture medium.
- Incubation:
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired time points (e.g., 4, 8, 24 hours).
- Sample Collection:
 - After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
 - Carefully collect the cell-free supernatant without disturbing the cell pellet.
 - Samples can be assayed immediately or stored at -80°C for later analysis.

Granzyme B ELISA Protocol

Reagent Preparation

- Wash Buffer: Dilute the concentrated Wash Buffer with deionized or distilled water as specified in the kit manual.

- Standard Dilutions: Reconstitute the lyophilized **Granzyme B** standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve.
- Biotin-Conjugate and Streptavidin-HRP: Dilute the concentrated Biotin-Conjugate and Streptavidin-HRP with the appropriate diluent shortly before use.

Assay Procedure

- Add Samples and Standards: Add 100 μ L of each standard and sample (in duplicate) to the appropriate wells of the antibody-coated microplate.
- Incubation: Cover the plate and incubate for the time specified in the kit manual (typically 1-2.5 hours) at room temperature.[5][8]
- Wash: Aspirate the contents of the wells and wash the plate multiple times with Wash Buffer.
- Add Biotin-Conjugate: Add 100 μ L of the diluted Biotin-Conjugate to each well.
- Incubation: Cover the plate and incubate for 1 hour at room temperature.[5][8]
- Wash: Repeat the wash step.
- Add Streptavidin-HRP: Add 100 μ L of the diluted Streptavidin-HRP to each well.
- Incubation: Cover the plate and incubate for 30-45 minutes at room temperature.[8]
- Wash: Repeat the wash step.
- Add Substrate: Add 100 μ L of the Substrate Solution to each well.
- Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until color develops.[5][8]
- Stop Reaction: Add 50-100 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Read Absorbance: Measure the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis

- Standard Curve:
 - Calculate the average OD for each standard concentration.
 - Subtract the average OD of the blank (zero standard) from all other OD values.
 - Plot the corrected OD values against the corresponding **Granzyme B** concentrations.
 - Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
- Sample Concentration:
 - Calculate the average corrected OD for each sample.
 - Determine the **Granzyme B** concentration in each sample by interpolating from the standard curve.
 - Multiply the interpolated concentration by the dilution factor if samples were diluted.

Data Presentation

Table 1: Granzyme B Standard Curve Data

Granzyme B (pg/mL)	OD at 450 nm (Corrected)
2000	2.150
1000	1.625
500	1.050
250	0.600
125	0.325
62.5	0.175
31.25	0.100
0	0.050

Table 2: Granzyme B Secretion by CAR-T Cells Co-cultured with Target Cells

Effector:Target Ratio	Granzyme B (pg/mL) - 4 hours	Granzyme B (pg/mL) - 8 hours	Granzyme B (pg/mL) - 24 hours
10:1	850	1500	1800
5:1	600	1100	1350
1:1	250	550	700
CAR-T Cells Only	50	65	80
Target Cells Only	25	30	40

Troubleshooting

Issue	Possible Cause	Solution
High Background	Insufficient washing	Increase the number of washes and ensure complete aspiration of well contents.
Contaminated reagents	Use fresh reagents and sterile technique.	
Low Signal	Inactive reagents	Ensure reagents are stored correctly and have not expired.
Insufficient incubation time	Follow the recommended incubation times.	
Poor Standard Curve	Improper standard dilution	Prepare fresh standards and ensure accurate pipetting.
Inaccurate plate reading	Check the plate reader settings and ensure the correct wavelength is used.	
High Variability	Inconsistent pipetting	Use calibrated pipettes and practice consistent technique.
Incomplete mixing of reagents	Gently mix reagents before adding to wells.	

Conclusion

The **Granzyme B** ELISA kit offers a robust and sensitive method for quantifying the secretion of this key cytotoxic molecule. The detailed protocols and application examples provided here serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this assay in their studies of immune cell function and the evaluation of novel immunotherapies. Accurate and reproducible quantification of **Granzyme B** can provide valuable insights into the mechanisms of cell-mediated cytotoxicity and aid in the development of next-generation treatments for cancer and other diseases.

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